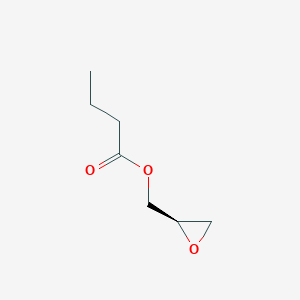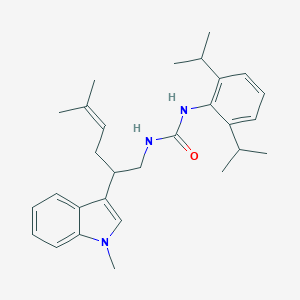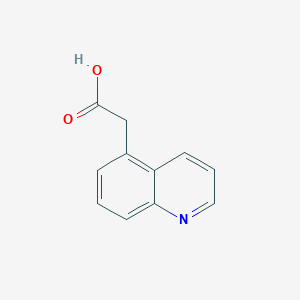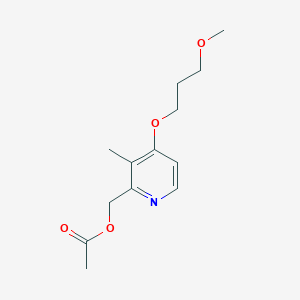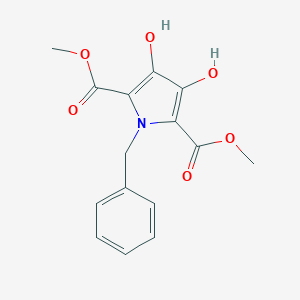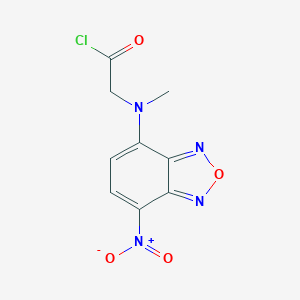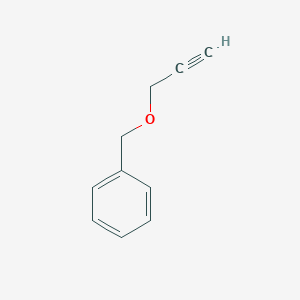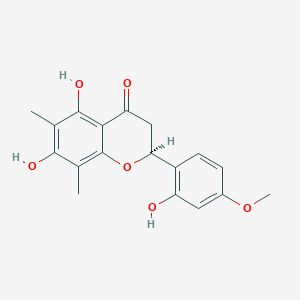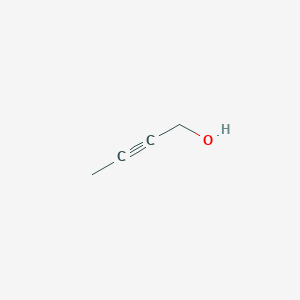
2-丁炔-1-醇
描述
FMS样酪氨酸激酶3(FLT3)是一种受体酪氨酸激酶,在造血过程的调节中起着至关重要的作用。它主要在造血祖细胞和树突状细胞中表达。 FLT3基因的突变通常与急性髓系白血病(AML)相关,使其成为治疗干预的重要靶点 .
科学研究应用
均偶联产物的合成
2-丁炔-1-醇用于均偶联产物的合成 . 均偶联反应是一种化学反应,其中两个相同的分子连接在一起。此过程在有机化学领域对于创建复杂分子至关重要。
腐蚀抑制
2-丁炔-1-醇的另一个重要应用是作为腐蚀抑制剂,特别是对于酸性溶液中的铁 . 腐蚀是材料通过与其环境发生化学反应而逐渐破坏的过程,对于许多行业来说都是一个重大问题。使用 2-丁炔-1-醇可以帮助保护贵重设备和基础设施免受损坏。
大环醚的合成
2-丁炔-1-醇已用于通过环己烷和环己烯与烯丙基和炔丙基侧链的复分解反应合成大环醚 . 大环醚是一类有机化合物,在制药和材料科学领域有着广泛的应用。
其他化合物的先驱
由于其独特的结构,2-丁炔-1-醇可以作为其他化合物的先驱。 例如,它可用于生产 {Ru (P (OCH 3) 3) 2 (CH 3 CN) 3 } 2 {μ-SCRCHCH (OCH 2 CCR)S}] (CF 3 SO 3) 4 ,一种复杂的金属有机化合物。
作用机制
FLT3抑制剂通过与FLT3受体的ATP结合位点结合而发挥作用,从而抑制其激酶活性。这种抑制阻止受体磷酸化下游信号分子,进而破坏参与细胞增殖和存活的信号通路。 FLT3抑制剂的主要分子靶点包括STAT5、RAS、MEK和PI3K/AKT通路 .
与相似化合物的比较
FLT3抑制剂在特异性靶向FLT3受体方面是独一无二的。类似的化合物包括其他受体酪氨酸激酶抑制剂,例如索拉非尼、乐沙瑞替尼和舒尼替尼。 FLT3抑制剂在它们对FLT3受体的高度特异性和治疗FLT3突变AML的有效性方面是独特的 .
相似化合物列表:- 索拉非尼
- 乐沙瑞替尼
- 舒尼替尼
- 坦度替尼
- 奎扎替尼
- 米哚妥林
- 吉妥替尼
- 克雷诺拉尼
- 卡博替尼
生化分析
Biochemical Properties
It has been used in the synthesis of homocoupling products . This suggests that 2-Butyn-1-ol may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to participate in the synthesis of homocoupling products , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
合成路线和反应条件: FLT3抑制剂的制备通常涉及复杂的合成路线。 例如,[18F]氟代-3'-脱氧-3'-L-氟胸腺嘧啶([18F]FLT)的合成涉及在特定反应条件下用[18F]氟离子对前体分子进行亲核取代 . 该反应通常需要高度纯度并对反应参数进行精确控制,以确保获得所需的产物。
工业生产方法: FLT3抑制剂(如米哚妥林和吉妥替尼)的工业生产涉及大规模化学合成工艺。这些工艺针对产量、纯度和成本效益进行了优化。 生产方法通常包括多个步骤的纯化和质量控制,以满足监管标准 .
化学反应分析
反应类型: FLT3抑制剂会经历各种化学反应,包括氧化、还原和取代。 例如,使用二乙基氨基硫酰三氟化物(DAST)对醇和烯醇进行氟化是FLT3抑制剂合成中常见的反应 .
常用试剂和条件: FLT3抑制剂合成中常用的试剂包括二乙基氨基硫酰三氟化物(DAST)、双(三甲基硅基)氨基锂(LHMDS)和各种有机溶剂。 反应条件通常涉及控制温度、特定pH值和惰性气氛,以防止不希望的副反应 .
主要产物: 这些反应形成的主要产物通常是高度特异性的FLT3抑制剂,旨在靶向FLT3受体的突变形式。 这些抑制剂的特点是它们能够与受体的ATP结合位点结合,从而抑制其活性 .
相似化合物的比较
FLT3 inhibitors are unique in their ability to specifically target the FLT3 receptor. Similar compounds include other receptor tyrosine kinase inhibitors, such as sorafenib, lestaurtinib, and sunitinib. FLT3 inhibitors are distinct in their high specificity for the FLT3 receptor and their effectiveness in treating FLT3-mutated AML .
List of Similar Compounds:- Sorafenib
- Lestaurtinib
- Sunitinib
- Tandutinib
- Quizartinib
- Midostaurin
- Gilteritinib
- Crenolanib
- Cabozantinib
FLT3 inhibitors stand out due to their targeted mechanism of action and their significant impact on the treatment of acute myeloid leukemia .
属性
IUPAC Name |
but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDEQSZOUAJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022115 | |
| Record name | 2-Butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-01-2 | |
| Record name | 2-Butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butynol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BUTYN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US5293942K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Butyn-1-ol?
A1: 2-Butyn-1-ol has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.
Q2: What spectroscopic techniques are used to characterize 2-Butyn-1-ol?
A2: Several spectroscopic techniques can be employed to characterize 2-Butyn-1-ol, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique helps determine the structure and purity of the compound by analyzing the magnetic properties of atomic nuclei. [, ]
- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [, ]
- Electron Spectroscopy for Chemical Analysis (ESCA): Also known as X-ray photoelectron spectroscopy (XPS), this technique provides information about the elemental composition and chemical states of the elements present in a material, including 2-Butyn-1-ol adsorbed on steel surfaces. []
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions to identify and quantify the compound. []
Q3: How does 2-Butyn-1-ol perform as a corrosion inhibitor for steel in acidic environments?
A3: Research suggests that 2-Butyn-1-ol acts as a mixed-type corrosion inhibitor for low carbon steel in hydrochloric acid (HCl) solutions. [, ] It adsorbs onto the steel surface, forming a protective layer that mitigates corrosion. [] This adsorption follows the Langmuir adsorption isotherm. [] The effectiveness of the inhibition depends on factors such as the concentration of 2-Butyn-1-ol, temperature, and the presence of other chemicals. [, ]
Q4: Does the position of the triple bond in acetylenic alcohols influence their corrosion inhibition efficiency?
A4: Yes, research indicates that the position of the triple bond affects the corrosion inhibition efficiency. Acetylenic alcohols with a terminal C≡C triple bond exhibit higher inhibition efficiency than those with an internal triple bond. []
Q5: Can 2-Butyn-1-ol participate in palladium-catalyzed reactions?
A5: Yes, 2-Butyn-1-ol can be used as a starting material in palladium-catalyzed reactions. For example, it reacts with phenols in the presence of a palladium catalyst to produce phenoxy-substituted cyclic carbonates. This reaction involves a unique carbon dioxide elimination-fixation process. []
Q6: What type of reactions can convert aryl fluorides to phenols using 2-Butyn-1-ol?
A6: Aryl fluorides can be rapidly converted into phenols using 2-Butyn-1-ol and potassium tert-butoxide in dimethyl sulfoxide (DMSO) under microwave irradiation. [, ] This reaction proceeds through the formation of propargylic ethers, which subsequently isomerize to allenyl ethers. The allenyl ethers then undergo hydrolysis to yield the corresponding phenols. [, ]
Q7: How does the structure of acetylenic alcohols, like 2-Butyn-1-ol, affect their ability to inhibit nitrification in soil?
A7: Research has shown that the structure of acetylenic alcohols plays a crucial role in their nitrification inhibition potential. For instance:* Acetylene, propyne, and 1-Butyne effectively inhibit nitrification at low partial pressures. []* 2-Butyne demonstrates minimal to no effect on nitrification, even at higher partial pressures. []* Substituted acetylenes, including 2-ethynylpyridine, phenylacetylene, and 3-butyn-2-one, exhibit significant nitrification inhibition, comparable to commercial inhibitors like nitrapyrin and etridiazole. []
Q8: Does the length of the carbon chain in acetylenic alcohols affect their corrosion inhibition efficiency?
A8: Yes, the length of the carbon chain linked to the C≡C triple bond influences the inhibitive efficiency (η) of acetylenic alcohols. Studies show that η increases with an increase in the number of carbon chains attached to the triple bond. []
Q9: Does substituting the -CH3 group in 2-Butyn-1-ol with other groups affect its corrosion inhibition efficiency?
A9: Yes, modifications to the -CH3 group in 2-Butyn-1-ol can impact its corrosion inhibition efficiency. For example:
- Replacing the -CH3 group with a -CH2OH group to form 2-Butyn-1,4-diol doesn't necessarily improve the inhibition. []
- Substituting the -CH3 group with a benzene ring (-C6H5) to form 3-Phenyl-2-propyn-1-ol enhances the inhibitive efficiency. []
Q10: Can 2-Butyn-1-ol be used to synthesize dihydroxyacetone derivatives?
A10: Yes, 2-Butyn-1-ol serves as a valuable starting material in a two-step synthesis of dihydroxyacetone derivatives. This process involves an indium-mediated allenylation of aldehydes with 4-bromo-2-butyn-1-ols, followed by ozonolysis of the allenylic intermediate. []
Q11: What role does 2-Butyn-1-ol play in the synthesis of the Calabar alkaloid physostigmine?
A11: 2-Butyn-1-ol is a crucial starting material in the enantioselective total synthesis of the Calabar alkaloid (−)-physostigmine. [] This synthesis highlights the versatility of 2-Butyn-1-ol in constructing complex molecules. []
Q12: How is 2-Butyn-1-ol used in the synthesis of Verbutin?
A12: Verbutin, a synergist containing a buty-2-ynyl group, can be synthesized using 2-Butyn-1-ol. The synthesis involves reacting 2-Butyn-1-ol with α-methylveratryl alcohol, which is obtained by reducing 3,4-dimethoxyacetophenone. []
Q13: Is 2-Butyn-1-ol a significant indoor air pollutant?
A13: Studies have identified 2-Butyn-1-ol as a potential indoor air pollutant, particularly in workspaces with many computers. [] The emission of 2-Butyn-1-ol, along with other volatile organic compounds, increases with the number of operating computers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


